molecular formula C19H17N5O3S B12203203 5-{2-[1-(2-Ethoxyphenyl)-1,2,3,4-tetraazol-5-ylthio]acetyl}indolin-2-one

5-{2-[1-(2-Ethoxyphenyl)-1,2,3,4-tetraazol-5-ylthio]acetyl}indolin-2-one

Cat. No.: B12203203
M. Wt: 395.4 g/mol
InChI Key: SGPJOHNNBFAPAO-UHFFFAOYSA-N
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Description

5-{2-[1-(2-Ethoxyphenyl)-1,2,3,4-tetraazol-5-ylthio]acetyl}indolin-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indolin-2-one core with a 1,2,3,4-tetraazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[1-(2-Ethoxyphenyl)-1,2,3,4-tetraazol-5-ylthio]acetyl}indolin-2-one typically involves multiple steps, starting with the preparation of the indolin-2-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The 1,2,3,4-tetraazole moiety is then introduced via a nucleophilic substitution reaction, where a suitable azide reacts with a precursor containing a leaving group .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{2-[1-(2-Ethoxyphenyl)-1,2,3,4-tetraazol-5-ylthio]acetyl}indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a wide range of derivatives with potential biological activities.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential therapeutic properties, it is being investigated for its use in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-{2-[1-(2-Ethoxyphenyl)-1,2,3,4-tetraazol-5-ylthio]acetyl}indolin-2-one involves its interaction with specific molecular targets in the body. This can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{2-[1-(2-Ethoxyphenyl)-1,2,3,4-tetraazol-5-ylthio]acetyl}indolin-2-one apart is its combination of the indolin-2-one core with the 1,2,3,4-tetraazole moiety. This unique structure allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

5-[2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C19H17N5O3S/c1-2-27-17-6-4-3-5-15(17)24-19(21-22-23-24)28-11-16(25)12-7-8-14-13(9-12)10-18(26)20-14/h3-9H,2,10-11H2,1H3,(H,20,26)

InChI Key

SGPJOHNNBFAPAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)C3=CC4=C(C=C3)NC(=O)C4

Origin of Product

United States

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